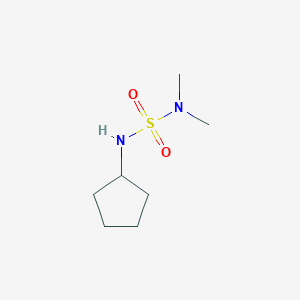![molecular formula C14H8ClN5 B7561049 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile](/img/structure/B7561049.png)
3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile, also known as GSK-J4, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2012 by researchers at GlaxoSmithKline (GSK) as a potent and selective inhibitor of the histone demethylase JMJD3. Since then, GSK-J4 has been extensively studied for its potential applications in various fields, including cancer research, immunology, and epigenetics.
Mécanisme D'action
The mechanism of action of 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile involves the inhibition of JMJD3, which is a histone demethylase that catalyzes the removal of methyl groups from lysine 27 of histone H3 (H3K27). By inhibiting JMJD3, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile can prevent the demethylation of H3K27, which leads to the upregulation or downregulation of target genes.
Biochemical and physiological effects:
3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile has been shown to have a wide range of biochemical and physiological effects, depending on the specific biological system and target genes involved. In cancer research, for example, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile has been shown to inhibit the growth and proliferation of cancer cells by upregulating the expression of tumor suppressor genes and downregulating the expression of oncogenes. In immunology, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile has been shown to modulate the differentiation and function of immune cells, including T cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile is its potency and selectivity for JMJD3, which makes it a valuable tool for investigating the role of JMJD3 in various biological processes. However, like any other small molecule inhibitor, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile has certain limitations, including its potential off-target effects and toxicity. Therefore, it is important to use 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile in a careful and controlled manner, and to validate the results using complementary approaches.
Orientations Futures
There are several future directions for the use of 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile in scientific research. One potential application is in the development of novel cancer therapies, based on the modulation of JMJD3 activity. Another potential application is in the study of epigenetic regulation and gene expression in various biological processes, including development and differentiation. Finally, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile could also be used as a tool for investigating the molecular mechanisms underlying various diseases, including autoimmune disorders and neurological disorders.
Méthodes De Synthèse
The synthesis of 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile involves several steps, including the preparation of 2-chloro-3-pyridinecarboxaldehyde, the formation of the triazole ring, and the coupling of the benzonitrile moiety. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile has been shown to be a potent and selective inhibitor of JMJD3, a histone demethylase that plays a critical role in the regulation of gene expression. By inhibiting JMJD3, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile can modulate the expression of genes involved in various biological processes, including inflammation, cell differentiation, and cell proliferation. As a result, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile has been widely used in scientific research to investigate the role of JMJD3 in various diseases and biological processes.
Propriétés
IUPAC Name |
3-[4-(2-chloropyridin-3-yl)triazol-1-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN5/c15-14-12(5-2-6-17-14)13-9-20(19-18-13)11-4-1-3-10(7-11)8-16/h1-7,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNOXGYHLSYKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(N=N2)C3=C(N=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(cyclopropylmethyl)-N~5~-(3-fluorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B7560975.png)

![3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560984.png)

![N-(3-chloro-4-fluorophenyl)-4-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B7561001.png)

![1-(2-Furoyl)-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B7561014.png)
![N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]-3-chloroaniline](/img/structure/B7561016.png)
![N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B7561026.png)
![N~2~-(2,3-dihydro-1H-inden-1-yl)-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7561038.png)
